4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester
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Overview
Description
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester is a boronic acid derivative commonly used in organic synthesis and medicinal chemistry. This compound features a boronic acid functional group, which is known for its versatility in forming stable covalent bonds with diols, amines, and other nucleophiles. The presence of the morpholinoethoxy group and dichlorophenyl moiety enhances its reactivity and specificity in various chemical reactions.
Mechanism of Action
Target of Action
Boronic acid pinacol esters, such as “4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester”, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of these reactions are organic compounds that can form carbon-carbon bonds with the boronic acid pinacol ester .
Mode of Action
In the Suzuki–Miyaura reaction, the boronic acid pinacol ester interacts with its targets through a palladium-catalyzed cross-coupling reaction . This reaction forms a new carbon-carbon bond between the boronic acid pinacol ester and the target organic compound .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in many synthetic pathways used to create complex organic compounds . The formation of a new carbon-carbon bond can lead to significant changes in the structure and properties of the resulting compound .
Result of Action
The result of the action of “this compound” would be the formation of a new organic compound through a carbon-carbon bond-forming reaction . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These might include the presence of a suitable catalyst (such as palladium for the Suzuki–Miyaura reaction), the temperature and pH of the reaction environment, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester typically involves the following steps:
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Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.
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Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
- 4-(4-Morpholinyl)benzeneboronic acid pinacol ester
- 4-(2-Morpholinoethoxy)phenylboronic acid, pinacol ester
Uniqueness
4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester is unique due to the presence of both the morpholinoethoxy group and the dichlorophenyl moiety. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry. The dichlorophenyl group provides additional sites for functionalization, while the morpholinoethoxy group improves solubility and bioavailability.
Properties
IUPAC Name |
4-[2-[2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BCl2NO4/c1-17(2)18(3,4)26-19(25-17)13-11-14(20)16(15(21)12-13)24-10-7-22-5-8-23-9-6-22/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUERTVGUEFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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